2-Aminobenzyl 7H-purine-7-carboxylate
Description
Significance of the Purine (B94841) Scaffold in Biochemical and Pharmaceutical Sciences
The purine framework is one of the most ubiquitous nitrogen-based heterocycles in nature, forming the core structure of essential biomolecules. mdpi.com Purine-containing compounds such as nucleic acids (adenine and guanine), adenosine (B11128) triphosphate (ATP), and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) play indispensable roles in cellular metabolism, energy transfer, and signaling pathways. nih.gov This fundamental biological importance has rendered the purine scaffold an interesting starting point for the identification of new therapeutic compounds. mdpi.com
In medicinal chemistry, the purine structure is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com This versatility has led to the development of numerous purine derivatives with a wide range of pharmacological activities. mdpi.com Clinically used anticancer agents, including mercaptopurine, cladribine, and fludarabine, are based on the purine ring system. nih.gov The adaptability of the purine core allows for chemical modifications at various positions, enabling the synthesis of vast libraries of compounds for screening against diverse biological targets, from protein kinases to G-protein coupled receptors. mdpi.commdpi.com This has led to the discovery of purine derivatives with applications as anticancer, antiviral, and anti-inflammatory agents, as well as treatments for neurodegenerative diseases. nih.govacs.org
Overview of N7-Substituted Purine Derivatives in Contemporary Research
While substitutions at the N9 position of the purine ring are more common, reflecting the structure of naturally occurring nucleosides, N7-substituted purine derivatives represent an important and distinct class of compounds. The alkylation of purines often yields a mixture of N7 and N9 regioisomers, with the N7 position being a significant site for modification. mdpi.comnih.gov The synthesis of N7-substituted purines can be achieved through various methods, including direct synthesis from imidazole (B134444) precursors, which allows for regioselective construction of the purine ring system. mdpi.com
Research has shown that the position of substitution on the purine ring can have a profound impact on biological activity. For instance, in the context of O6-alkylguanine-DNA alkyltransferase (AGT) depletion, substitution at the N7 position of certain O6-benzylguanine derivatives leads to a complete loss of activity, whereas substitution at the N9 position preserves it. nih.gov Conversely, in the development of histamine (B1213489) H3 receptor ligands, molecular modeling studies suggest that the N7 nitrogen of the purine ring is crucial for enhancing affinity through hydrogen bonding with key amino acid residues in the receptor's binding site. mdpi.com Furthermore, studies on 2,6-disubstituted purines as antitubercular agents have highlighted the importance of a 7-(naphthalen-2-ylmethyl) substitution for potent antimycobacterial activity. acs.org These examples underscore the critical role that N7-substitution plays in modulating the pharmacological profile of purine derivatives.
Research Rationale for Investigating 2-Aminobenzyl 7H-purine-7-carboxylate
While specific research data for this compound is not available in the reviewed literature, a compelling rationale for its investigation can be constructed based on its distinct structural features and the known bioactivity of related purine analogues.
The compound possesses three key structural motifs:
A Purine Core with a 2-Amino Group: The 2-amino group is a critical recognition element in biological systems. For example, it is essential for the sequence-specific alkylation of DNA by the antitumor antibiotic mitomycin C, which targets the 2-amino group of guanine. psu.edu This functional group provides a key hydrogen bond donor that can facilitate specific interactions within a biological target.
An N7-Carboxylate Linkage: The attachment of a substituent via a carboxylate group at the N7 position is a less common modification compared to direct alkylation. This ester linkage introduces specific chemical properties, including a potential point for metabolic hydrolysis by esterases, which could be exploited in prodrug design. The synthesis of purine derivatives via carboxylic acids has been explored as a means to achieve N-acylation. acs.org
A 2-Aminobenzyl Moiety: Benzyl (B1604629) groups are frequently incorporated into purine derivatives to explore hydrophobic interactions within receptor binding pockets. nih.gov The additional amino group on the benzyl ring introduces another site for potential hydrogen bonding or salt bridge formation, which could enhance binding affinity and selectivity. Furthermore, it offers a reactive handle for further chemical modification or conjugation.
The unique combination of these features suggests that this compound could be a valuable probe for exploring new pharmacological activities. Its structure represents a hybrid of functionalities known to be important for biological interactions. Investigation into its synthesis and biological evaluation could be aimed at various targets, including protein kinases, where both the purine scaffold and substituted benzyl groups are known to interact. mdpi.com Therefore, this compound stands as a candidate for synthesis and screening in the ongoing search for novel and selective therapeutic agents.
Lack of Publicly Available Scientific Data on the Molecular Mechanisms of this compound
Following a comprehensive and targeted search of available scientific literature, it has been determined that there is no specific information regarding the molecular mechanisms of action of the chemical compound "this compound" corresponding to the detailed outline provided.
The requested article structure focused on the compound's interference with purine metabolic pathways, including the inhibition of de novo purine synthesis and modulation of the purine salvage pathway, as well as its interaction with key regulatory enzymes such as kinases (CK2, Src, CDKs), adenosine deaminase, and histone deacetylases.
To produce such an article would require speculative or fabricated data, which would compromise the scientific integrity and accuracy of the information presented. As a result, in the absence of any verifiable research on the specified molecular mechanisms of this compound, the generation of the requested article cannot be fulfilled at this time.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
(2-aminophenyl)methyl purine-7-carboxylate |
InChI |
InChI=1S/C13H11N5O2/c14-10-4-2-1-3-9(10)6-20-13(19)18-8-17-12-11(18)5-15-7-16-12/h1-5,7-8H,6,14H2 |
InChI Key |
JPHLLQLHPONTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)N2C=NC3=NC=NC=C32)N |
Origin of Product |
United States |
Molecular Mechanisms of Action and Engagement with Biological Targets
Modulation of Cellular Signaling Pathways
Purinergic receptors, classified as P1 (adenosine) and P2 (ATP/UTP) receptors, are crucial in cellular signaling and are found on nearly all mammalian tissues. nih.govresearchgate.net The purine (B94841) core of 2-Aminobenzyl 7H-purine-7-carboxylate suggests it could potentially interact with these receptors. P2 receptors are subdivided into P2X ion channels and P2Y G-protein coupled receptors. nih.gov
Activation of these receptors, particularly the P2X7 receptor (P2X7R), is linked to inflammation and cancer cell signaling. nih.gov Depending on the concentration of the activating ligand (like ATP), P2X7R can either promote tumor growth or induce cell death. nih.gov The development of ligands for these receptors is an active area of research, with various antagonists being investigated for inflammatory diseases. researchgate.net Without direct experimental evidence, it is unknown whether this compound would act as an agonist or antagonist at any purinergic receptor subtype.
Purine analogues can interfere with nucleic acid synthesis due to their structural similarity to endogenous purines, adenine (B156593), and guanine. This interference can lead to the inhibition of cell growth and proliferation. Studies on various purine-containing compounds have demonstrated their ability to act as inhibitors of DNA biosynthesis. nih.gov For example, certain N-(purin-6-yl)aminoalkanoyl derivatives have been shown to block DNA synthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.gov
Similarly, other purine analogues like 8-azaguanine (B1665908) and 6-methylpurine (B14201) have been observed to markedly inhibit both RNA and protein synthesis, which in turn inhibits cell elongation in plant tissues. nih.gov The mechanism often involves the incorporation of the analogue into growing nucleic acid chains, leading to chain termination or a non-functional product. The specific effects of this compound on DNA and RNA synthesis have not been reported.
Mechanisms of Action in Specific Cellular Processes
The potential of purine derivatives to inhibit DNA/RNA synthesis and modulate kinase signaling pathways provides a basis for their investigation as antiproliferative agents. Many compounds with a purine scaffold have been developed as anticancer agents by targeting protein kinases, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). mdpi.com The purine core can act as a "privileged scaffold" for designing kinase inhibitors. mdpi.com
The cytotoxic activity of purine derivatives is often linked to their ability to block the cell cycle. As noted, some analogues cause cell cycle arrest in the G1 phase, and at higher concentrations, can induce cell death. nih.gov The manifestation of cytotoxic activity often depends on the entire molecular structure, including the purine core and its various substituents, which dictate the compound's solubility, cell permeability, and affinity for biological targets. nih.gov The potential antiproliferative or viral replication interference mechanisms of this compound remain undetermined.
Computational Chemistry and in Silico Approaches in the Research of 2 Aminobenzyl 7h Purine 7 Carboxylate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. For 2-Aminobenzyl 7H-purine-7-carboxylate, docking simulations are crucial for identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex.
Detailed research on purine (B94841) analogs has shown that they can bind to a variety of protein targets, including kinases and xanthine (B1682287) oxidase. tpcj.orgnih.gov In a typical docking study involving a purine derivative, the compound is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most stable binding mode, often quantified by a docking score. tpcj.org For instance, in studies on similar pyrazolopyrimidine derivatives targeting cyclin-dependent kinases (CDKs), docking scores have been observed in the range of -10 to -12.5 kcal/mol, indicating strong binding affinity. tpcj.org
The interactions stabilizing the complex are then analyzed. These often include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the purine core can form hydrogen bonds with backbone atoms of amino acid residues in the binding pocket. The 2-aminobenzyl group can engage in additional hydrogen bonding and hydrophobic interactions, while the aromatic rings of both the purine and benzyl (B1604629) moieties can participate in pi-pi stacking or pi-alkyl interactions with residues like phenylalanine, tyrosine, or leucine. nih.govresearchgate.net The carboxylate group can form crucial salt bridge interactions, for example, with metal ions like Mg2+ within an active site. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Pyrazolopyrimidine Derivative 5a | CDK2 | -12.54 | Leu83, His84, Ala144 | Hydrogen Bond, Pi-Hydrogen |
| Pyrazolopyrimidine Derivative 5a | CDK9 | -10.33 | Lys48 | Hydrogen Bond |
| Benzothiazolyl Pyrazolopyrimidine 15a | CDK2 | -8.16 | Not Specified | Not Specified |
| Benzothiazolyl Pyrazolopyrimidine 15a | CDK9 | -7.87 | Not Specified | Not Specified |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For a series of purine derivatives studied using DFT at the B3LYP/6-31+G* level, HOMO energies ranged from -7.400 to -4.392 eV, and LUMO energies from -5.341 to -0.889 eV. researchgate.net
Other calculated properties, such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges, help in understanding the molecule's polarity and its potential for non-covalent interactions. rsc.org The MEP map, for instance, can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is valuable for predicting binding modes with protein targets. rsc.org These computational studies can also be used to determine the most stable tautomeric forms of purine derivatives in different environments. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2,6-dithiopurine | -6.09 | -1.45 | 4.64 | Data not available |
| Theophylline | -6.61 | -1.71 | 4.90 | Data not available |
| Guanine | -5.83 | -0.56 | 5.27 | Data not available |
| Adenine (B156593) | -6.11 | -0.57 | 5.54 | Data not available |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. For this compound, MD simulations can be used to assess the stability of the docked pose and to explore the kinetics of the binding process.
In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules with ions), and the movements of all atoms are calculated over a period of time (nanoseconds to microseconds). The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. mdpi.com
Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding and function. nih.gov MD simulations can also be used to calculate binding free energies (e.g., using MM-PBSA or MM-GBSA methods), which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations have been applied to various purine derivatives to confirm the stability of their binding to targets like kinases and xanthine oxidase. nih.govnih.gov
| System | Simulation Length (ns) | Average Protein RMSD (Å) | Key Observation |
|---|---|---|---|
| Compound 3 - 5ZLN Complex | 100 | ~2.8 | Stable binding throughout simulation |
| Allopurinol - XO Complex | 200 | Not Specified | Binding influenced secondary structure changes in XO |
| Compound 15a - CDK9 Complex | Not Specified | Not Specified | Simulation conducted to compare binding stability with reference drugs |
| Guanine-bound G-riboswitch | Not Specified | 2.3 | Complex was found to be quite stable |
De Novo Drug Design and Virtual Screening Based on Purine Scaffolds
The purine scaffold is a common feature in many biologically active molecules and approved drugs, making it an excellent starting point for de novo drug design and virtual screening. nih.gov De novo design algorithms can generate novel molecular structures based on a given scaffold, like the 7H-purine core of this compound, by adding functional groups that are predicted to have favorable interactions with a target's binding site.
Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com A library of purine derivatives, either computationally generated or from existing databases, can be screened against a specific protein target using high-throughput docking. researchgate.net This approach allows for the rapid identification of a smaller, more manageable set of promising candidates for further experimental testing. For example, a virtual screening of a library of 2,9-disubstituted-6-morpholino purine derivatives against PI3K isoforms led to the identification of 19 selective inhibitors. mdpi.com
Predictive Modeling for Biological Activity and Selectivity
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For a class of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular target.
In a QSAR study, a set of known active and inactive compounds is used to build a mathematical model that correlates molecular descriptors (physicochemical properties, topological indices, etc.) with biological activity. nih.gov This model can then be used to predict the activity of new, untested compounds. For instance, 2D and 3D-QSAR studies on substituted purine derivatives have been used to predict their inhibitory activity against c-Src tyrosine kinase, revealing that steric and electronic properties are key determinants of cytotoxicity. tandfonline.commdpi.com Such models can guide the optimization of lead compounds by suggesting modifications to the molecular structure that are likely to enhance activity and selectivity. nih.govnih.gov
Comprehensive searches of publicly available scientific literature and databases did not yield specific information regarding prodrug design and advanced delivery strategies for the chemical compound “this compound.”
Therefore, it is not possible to generate an article with the requested detailed sections on ester and amide prodrug formulations, strategies for bypassing biotransformations, or targeted delivery approaches specifically for this molecule. The provided outline requires in-depth research findings that are not present in the current body of scientific literature for this particular compound.
General principles of prodrug design and delivery strategies are well-established for various classes of molecules, including other purine derivatives. However, applying such general information to "this compound" without specific experimental data would be speculative and would not adhere to the instructions of providing scientifically accurate content focused solely on the specified compound.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific information requested in the article outline.
Advanced Spectroscopic Characterization Techniques in the Research of 2 Aminobenzyl 7h Purine 7 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity and Local Environment
No specific ¹H or ¹³C NMR data for 2-Aminobenzyl 7H-purine-7-carboxylate is available. A general discussion would be speculative.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures and Stereochemical Analysis
Without 1D NMR data, an analysis of 2D NMR correlations is not feasible.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies
No experimental IR spectrum for this compound has been found. Therefore, a specific analysis of its functional group vibrations cannot be conducted.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
No UV-Vis absorption data for this compound is available in the searched literature. An analysis of its electronic transitions is therefore not possible.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available.
X-ray Crystallography for Solid-State Molecular Structure and Ligand-Protein Binding Modes
There are no published crystal structures for this compound in the crystallographic databases searched.
Future Perspectives and Emerging Research Directions for 2 Aminobenzyl 7h Purine 7 Carboxylate Research
Integration of Artificial Intelligence and Machine Learning in Purine (B94841) Derivative Discovery
In the context of 2-Aminobenzyl 7H-purine-7-carboxylate, AI and ML can be leveraged in several key areas:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate potential biological targets for this compound. nih.gov
De Novo Drug Design: Generative AI models can design novel purine derivatives with optimized pharmacological properties, potentially leading to the discovery of analogues of this compound with enhanced efficacy and safety profiles. mdpi.com
Predictive Modeling: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues, reducing the reliance on costly and time-consuming preclinical studies. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen vast compound libraries to identify molecules that are likely to interact with the desired target of this compound. mdpi.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Target Identification | Utilizing deep learning to analyze biological data and identify novel protein targets. | Uncovering new therapeutic indications for the compound. |
| De Novo Design | Employing generative adversarial networks (GANs) to create novel purine structures. mdpi.com | Designing derivatives with improved binding affinity and selectivity. |
| ADMET Prediction | Using machine learning models to forecast pharmacokinetic and toxicological profiles. nih.gov | Prioritizing analogues with favorable drug-like properties for synthesis. |
| Virtual Screening | Applying AI algorithms for high-throughput screening of virtual compound libraries. | Accelerating the identification of hit compounds that modulate a specific target. |
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. nih.gov The future of this compound research will likely involve a deliberate exploration of its polypharmacological potential.
A multi-targeting strategy for this compound could offer several advantages:
Enhanced Efficacy: By modulating multiple targets within a disease-related pathway, a multi-targeting drug can achieve a synergistic therapeutic effect.
Reduced Risk of Drug Resistance: Targeting multiple pathways simultaneously can make it more difficult for resistance mechanisms to develop.
Treatment of Complex Diseases: Multi-targeting approaches are particularly well-suited for complex conditions like cancer and neurodegenerative diseases, where multiple factors contribute to the pathology. nih.gov
Computational methods, including molecular docking and network pharmacology, will be instrumental in identifying the potential off-targets of this compound and in designing new analogues with a desired multi-target profile. acs.org
Advanced Synthetic Methodologies for Sustainable and Scalable Production of Purine-7-carboxylates
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will depend on the development of efficient, sustainable, and scalable synthetic methods. Modern synthetic chemistry is increasingly focused on "green" chemistry principles, which aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.com
Future research in this area will likely focus on:
Multicomponent Reactions (MCRs): MCRs offer a powerful approach to the synthesis of complex molecules like purines from simple starting materials in a single step, which aligns with the principles of green chemistry. bohrium.comresearchgate.net
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, better reproducibility, and easier scalability.
Biocatalysis: The use of enzymes as catalysts can enable highly selective and environmentally friendly synthetic transformations.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of purine analogues. nih.gov
| Synthetic Methodology | Key Advantages | Relevance to this compound |
| Multicomponent Reactions | Increased efficiency, reduced waste, and molecular diversity. bohrium.comresearchgate.net | Rapid generation of a library of analogues for structure-activity relationship studies. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Facilitating the large-scale production required for preclinical and clinical development. |
| Biocatalysis | High selectivity, mild reaction conditions, and environmental sustainability. mdpi.com | Enabling the synthesis of chiral derivatives with specific biological activities. |
| Microwave-Assisted Synthesis | Accelerated reaction rates and improved yields. nih.gov | Speeding up the optimization of synthetic routes. |
Phenotypic Screening and Target Deconvolution for Unconventional Mechanisms of Action
While target-based drug discovery has been a dominant paradigm, phenotypic screening is experiencing a resurgence. wikipedia.orgtechnologynetworks.com Phenotypic screening involves identifying compounds that produce a desired effect in a cell or organism without prior knowledge of the specific molecular target. wikipedia.orgtechnologynetworks.com This approach is particularly valuable for discovering drugs with novel mechanisms of action. technologynetworks.com
For this compound, a phenotypic screening campaign could uncover unexpected therapeutic activities. Once a "hit" is identified, the critical next step is target deconvolution—the process of identifying the molecular target or targets responsible for the observed phenotype. pelagobio.combohrium.com
Modern target deconvolution techniques include:
Affinity Chromatography: Using the bioactive compound as a "bait" to isolate its binding partners from a cell lysate. nih.govtechnologynetworks.com
Proteomics-Based Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify target engagement in a cellular context. pelagobio.com
Genetic Approaches: Using techniques like CRISPR-Cas9 to identify genes that are essential for the compound's activity.
Computational Approaches: Knowledge graphs and AI can be used to predict potential targets based on the compound's structure and the observed phenotype. nih.gov
The combination of phenotypic screening and advanced target deconvolution methods holds the promise of revealing unconventional mechanisms of action for this compound, potentially opening up new therapeutic avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
